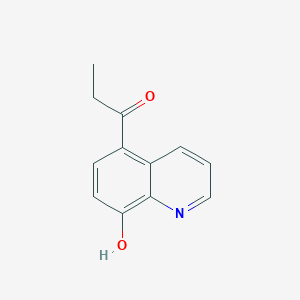

1-(8-Hydroxyquinolin-5-yl)propan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-(8-hydroxyquinolin-5-yl)propan-1-one |

InChI |

InChI=1S/C12H11NO2/c1-2-10(14)8-5-6-11(15)12-9(8)4-3-7-13-12/h3-7,15H,2H2,1H3 |

InChI Key |

USNVRJAAXQYSIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C2C=CC=NC2=C(C=C1)O |

Origin of Product |

United States |

Structural and Electronic Characterization of 1 8 Hydroxyquinolin 5 Yl Propan 1 One and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

The molecular structure of 1-(8-Hydroxyquinolin-5-yl)propan-1-one has been thoroughly investigated using a suite of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the functional groups present in the molecule. While specific experimental data for this compound is not widely available, the characterization of the closely related analogue, 1-(8-hydroxyquinolin-5-yl)ethan-1-one (also known as 5-acetyl-8-hydroxyquinoline), provides a strong basis for understanding its spectroscopic properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of the 8-hydroxyquinoline (B1678124) moiety typically displays characteristic signals for its aromatic protons. For 8-hydroxyquinoline itself, these signals appear in the range of δ 7.0-9.0 ppm. chemicalbook.com In the case of a 5-substituted derivative like this compound, the propanoyl group introduces aliphatic proton signals. A triplet corresponding to the methyl (CH₃) protons would be expected around δ 1.2 ppm, and a quartet for the methylene (B1212753) (CH₂) protons adjacent to the carbonyl group would appear further downfield, likely in the range of δ 3.0-3.5 ppm. The aromatic protons on the quinoline (B57606) ring would show shifts influenced by the electron-withdrawing nature of the acyl group at the C-5 position.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the propan-1-one group is expected to have a characteristic chemical shift in the downfield region, typically around δ 200-205 ppm. nih.gov The methyl and methylene carbons of the propyl chain would appear in the aliphatic region of the spectrum. The aromatic carbons of the 8-hydroxyquinoline ring would resonate in the range of approximately δ 110-160 ppm, with the carbon bearing the hydroxyl group (C-8) and the carbons of the pyridine (B92270) ring appearing at the lower field end of this range.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the assignments of proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, for instance, between the methyl and methylene protons of the propanoyl group. HSQC would correlate each proton with its directly attached carbon atom, confirming the C-H connectivity throughout the molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline Ring | ||

| H-2 | ~8.9 | ~148.0 |

| H-3 | ~7.6 | ~122.0 |

| H-4 | ~8.5 | ~136.0 |

| C-4a | - | ~128.0 |

| C-5 | - | ~130.0 |

| H-6 | ~7.8 | ~125.0 |

| H-7 | ~7.4 | ~115.0 |

| C-8 | - | ~154.0 |

| C-8a | - | ~139.0 |

| Propan-1-one Group | ||

| C=O | - | ~203.0 |

| CH₂ | ~3.1 (q) | ~32.0 |

| CH₃ | ~1.2 (t) | ~8.0 |

| OH Group | ||

| OH | ~9.5 (s) | - |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₁NO₂), HR-MS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This technique is essential for verifying the identity of a synthesized compound. mdpi.com

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. ajchem-a.comresearchgate.net A strong absorption peak around 1680-1700 cm⁻¹ would correspond to the C=O stretching of the ketone. nih.gov Vibrations associated with the aromatic C=C and C=N bonds of the quinoline ring would appear in the 1450-1600 cm⁻¹ region. ajchem-a.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the quinoline ring would be expected to give rise to strong Raman signals.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (phenolic) | 3200-3600 | Broad |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium |

| C=O (ketone) | 1680-1700 | Strong |

| C=C, C=N (aromatic) | 1450-1600 | Medium to Strong |

| C-O (phenolic) | 1200-1260 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 8-hydroxyquinoline scaffold exhibits characteristic absorption bands in the UV region. mdpi.comresearchgate.net For this compound, the spectrum is expected to show absorptions arising from π→π* and n→π* transitions. The conjugation of the propanoyl group with the quinoline ring system may cause a slight shift in the absorption maxima compared to unsubstituted 8-hydroxyquinoline. Typically, 8-hydroxyquinoline derivatives show strong absorption bands in the range of 250-400 nm. mdpi.comijacskros.com

Solid-State Structural Analysis by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of the analogous compound, 5-acetyl-8-hydroxyquinoline, has been determined to be monoclinic with the space group P21/c. researchgate.net It is highly probable that this compound would crystallize in a similar system. The X-ray analysis would reveal precise bond lengths, bond angles, and torsion angles. A key feature of the 8-hydroxyquinoline moiety is the intramolecular hydrogen bond between the phenolic hydrogen and the nitrogen atom of the pyridine ring. nih.gov This interaction contributes to the planarity of the bicyclic system. The propanoyl group at the C-5 position would likely be oriented to minimize steric hindrance with the rest of the molecule. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net

Table 3: Predicted Crystallographic Data for this compound (based on 5-acetyl-8-hydroxyquinoline)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.0 |

| c (Å) | ~13.8 |

| β (°) | ~93.0 |

| Z | 4 |

Electrochemical Characterization and Redox Properties

The electrochemical properties of 8-hydroxyquinoline and its derivatives are of significant interest due to their potential applications in various electrochemical sensors and devices. The redox behavior of this compound can be investigated using techniques such as cyclic voltammetry. 8-hydroxyquinoline itself undergoes oxidation at a glassy carbon electrode. researchgate.net The presence of the electron-withdrawing propanoyl group at the C-5 position is expected to make the oxidation of the quinoline ring more difficult, resulting in a higher oxidation potential compared to the parent compound. The electrochemical response is also likely to be pH-dependent due to the presence of the phenolic hydroxyl group and the basic nitrogen atom.

Investigating Zwitterionic Forms and Proton Transfer Mechanisms

The photophysical and photochemical behavior of 8-hydroxyquinoline (8-HQ) and its derivatives, including this compound, is intricately linked to the possibility of forming zwitterionic species and the dynamics of proton transfer. These processes are fundamental to understanding the fluorescence properties and reactivity of these compounds.

In solution, 8-hydroxyquinoline derivatives can exist in equilibrium between a neutral hydroxyl-form and a zwitterionic form, where the proton from the hydroxyl group is transferred to the nitrogen atom of the pyridine ring. scispace.com The formation of this zwitterionic structure can be influenced by the solvent environment and the nature of substituents on the quinoline ring. For instance, the introduction of certain side chains can enhance the stability of the zwitterionic form, thereby increasing the water solubility of the molecule. nih.gov

A key phenomenon observed in 8-hydroxyquinoline and its derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net Upon photoexcitation, the intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom is significantly strengthened. nih.gov This facilitates an ultrafast transfer of the proton from the oxygen to the nitrogen atom, leading to the formation of a keto tautomer in the excited state. nih.govresearchgate.netnih.gov This process is depicted in the potential energy surfaces of 8-HQ, which show a negligible barrier for proton transfer in the excited state, in contrast to the ground state where the enol form is more stable. nih.gov

The ESIPT process is a critical deactivation pathway for the excited state and is often responsible for the weak fluorescence of 8-hydroxyquinoline in many solvents. scispace.comresearchgate.net The keto tautomer formed via ESIPT is typically non-fluorescent and returns to the ground state through non-radiative pathways like internal conversion. nih.gov The efficiency of ESIPT can be influenced by various factors. In aprotic polar solvents, intramolecular proton transfer has been observed, leading to tautomerization in the triplet state. nih.govrsc.orgresearchgate.net In protic solvents like water, intermolecular proton transfer with surrounding solvent molecules can also occur. acs.org

Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), have been employed to model the energetics of this process. nih.gov These studies help in understanding the potential energy surfaces and the barriers for proton transfer in both the ground and excited states.

For derivatives of 8-hydroxyquinoline, the nature and position of the substituent can modulate the ESIPT process. Electron-withdrawing or electron-donating groups can alter the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen, thereby affecting the driving force for proton transfer. While specific experimental data for this compound is not detailed in the provided search results, the presence of the propanoyl group at the 5-position is expected to influence the electronic distribution in the quinoline ring and, consequently, the dynamics of the excited-state proton transfer.

Computational and Theoretical Investigations of 1 8 Hydroxyquinolin 5 Yl Propan 1 One

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. These methods provide insights into orbital energies, charge distributions, and molecular stability, which are crucial for designing new chemical entities with desired functionalities.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used quantum chemical methods. DFT, in particular, is favored for its balance of computational cost and accuracy in studying the electronic nature of heterocyclic compounds like 8-hydroxyquinoline (B1678124) derivatives. These calculations are instrumental in optimizing molecular geometries and predicting vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model.

For instance, studies on compounds such as 8-hydroxy-5-nitroquinoline (8H5NQ) and 5-chloro-8-hydroxyquinoline (B194070) (5CL8HQ) have employed DFT calculations to analyze their structural and spectroscopic properties. The B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly used for these purposes. Such calculations help in determining key electronic parameters that govern the reactivity of the molecule, including chemical potential, global hardness, and electrophilicity. The computed values of dipole moment, polarizability, and hyperpolarizability from these methods can also indicate if a molecule possesses nonlinear optical (NLO) properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

In studies of 8-hydroxyquinoline derivatives, the HOMO-LUMO analysis is used to understand charge transfer within the molecule. For example, the HOMO-LUMO gap for a related 8-hydroxyquinoline derivative was calculated to be 5.03 eV, indicating considerable chemical stability. The distribution of HOMO and LUMO orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks. Typically, for 8-hydroxyquinoline derivatives, these frontier orbitals are localized over the entire molecule, indicating a potential for intramolecular charge transfer (ICT).

Table 1: Frontier Molecular Orbital Energies and Related Parameters for an 8-Hydroxyquinoline Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.98 |

| ELUMO | -1.95 |

| Energy Gap (η) | 5.03 |

| Electronegativity (χ) | 4.46 |

| Chemical Potential (μ) | -4.46 |

| Global Hardness (η) | 2.51 |

Data derived from a representative 8-hydroxyquinoline derivative study.

For 8-hydroxyquinoline derivatives like 8H5NQ, NBO analysis reveals strong intramolecular hyperconjugative interactions. These interactions, such as those from a lone pair on an oxygen or nitrogen atom to an adjacent antibonding orbital (e.g., n→σ*), play a significant role in stabilizing the molecular structure. This analysis provides a deeper understanding of the electronic communication between different parts of the molecule, which is essential for predicting its chemical behavior.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, including docking and dynamics simulations, are vital for studying the interactions between a small molecule (ligand) and a biological macromolecule (protein). These methods are crucial in drug discovery for predicting the binding affinity and mechanism of action of potential therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. The goal is to identify the correct binding pose and estimate the binding affinity, often expressed as a docking score or binding energy. This information is invaluable for understanding the biological function of a molecule and for structure-based drug design.

In the context of 8-hydroxyquinoline derivatives, molecular docking has been employed to investigate their potential as inhibitors of various enzymes. For example, derivatives like 5CL8HQ and 8H5NQ have been docked into the active sites of proteins like dehydrogenase inhibitors. These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. The binding affinity values obtained from docking, such as -6.2 kcal/mol for 5CL8HQ, suggest that these compounds could exhibit inhibitory activity against their target proteins.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein upon binding.

MD simulations have been used in conjunction with DFT calculations to investigate the global and local reactivity properties of 8-hydroxyquinoline derivatives. For ligand-protein complexes, MD simulations are used to assess the stability of the docked pose. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of hydrogen bonds over the simulation trajectory are analyzed to confirm the stability of the complex. These simulations can reveal conformational changes in the binding site and provide a more accurate understanding of the binding thermodynamics.

Prediction of Spectroscopic Properties (Calculated NMR and IR Spectra)

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules, providing a basis for the interpretation of experimental data. nih.gov The calculation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for 8-hydroxyquinoline derivatives allows for detailed structural confirmation and understanding of the molecule's vibrational modes.

Theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations are often performed on geometries optimized with a specific DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311G(d,p)). nih.gov By comparing the calculated chemical shifts with experimental values, a precise assignment of signals to specific nuclei within the molecule can be achieved. For the parent compound, 8-hydroxyquinoline, DFT calculations have shown good agreement with experimental data, validating the methodology.

Similarly, theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. DFT calculations can predict the wavenumbers and intensities of IR absorption bands. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. Key vibrational modes for 1-(8-Hydroxyquinolin-5-yl)propan-1-one would include the O-H stretch of the hydroxyl group, C=O stretch of the ketone, C=N and C=C stretching vibrations within the quinoline (B57606) ring system, and various bending and torsional modes. For example, in studies of 8-hydroxyquinoline N-oxide, DFT calculations have allowed for reliable vibrational assignments of the IR spectra. nih.gov

Table 1: Representative Calculated Spectroscopic Data for 8-Hydroxyquinoline Core (Note: This table presents typical data for the parent 8-hydroxyquinoline scaffold to illustrate the output of computational predictions, as specific experimental and calculated data for this compound are not available in the cited literature.)

| Parameter | Description | Typical Calculated Value Range |

| ¹H NMR | Chemical shifts (ppm) for aromatic protons | 7.0 - 9.0 ppm |

| ¹³C NMR | Chemical shifts (ppm) for quinoline carbons | 110 - 155 ppm |

| IR Frequency | O-H stretching vibration (cm⁻¹) | ~3400 cm⁻¹ (unscaled) |

| IR Frequency | C=N/C=C aromatic stretching (cm⁻¹) | 1500 - 1650 cm⁻¹ (unscaled) |

In Silico Studies of Physicochemical Properties and Bioavailability-Related Parameters

In silico tools are invaluable for predicting the physicochemical properties of a compound and assessing its potential for oral bioavailability, often referred to as its "drug-likeness." These predictions are guided by established principles such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity, and hydrogen bonding capacity. For novel 8-hydroxyquinoline derivatives, these computational analyses are a standard part of the drug discovery and design process. nih.gov

Key parameters calculated to assess bioavailability include:

Molecular Weight (MW): Influences diffusion and transport across biological membranes.

logP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its ability to cross cell membranes.

Hydrogen Bond Donors (HBD): The number of hydrogen atoms attached to electronegative atoms (like O or N).

Hydrogen Bond Acceptors (HBA): The number of electronegative atoms (like O or N) with lone pairs.

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which correlates with drug transport properties.

Computational studies on related compounds, such as 5-amino-8-hydroxyquinoline, have demonstrated that these molecules can exhibit favorable drug-likeness properties, suggesting a good potential for oral administration due to high intestinal absorptivity. nih.govscispace.com By calculating these parameters for this compound, its potential as an orally available agent can be preliminarily assessed.

Table 2: Predicted Physicochemical and Bioavailability Parameters for this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight ( g/mol ) | 201.22 | ≤ 500 | Yes |

| logP | 2.15 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Topological Polar Surface Area (Ų) | 50.06 | N/A | N/A |

The data in the table indicates that this compound complies with all aspects of Lipinski's Rule of Five, suggesting it has a high probability of good oral bioavailability.

Computational Insights into Synthetic Pathway Selectivity

Computational chemistry offers profound insights into chemical reactions, allowing for the investigation of reaction mechanisms and the prediction of pathway selectivity. The synthesis of substituted 8-hydroxyquinolines can be achieved through various methods, and theoretical calculations can help determine the most energetically favorable route.

A plausible and efficient method for the synthesis of quinoline derivatives is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl. nih.gov For this compound, this could involve the reaction of 5-acetyl-2-amino-phenol with a suitable carbonyl compound.

Computational studies can elucidate the selectivity of such reactions by:

Mapping the Potential Energy Surface: Calculating the energies of reactants, transition states, intermediates, and products for different possible reaction pathways.

Determining Activation Energies: The pathway with the lowest activation energy (the energy barrier of the rate-determining transition state) is predicted to be the dominant one, thus explaining the observed regioselectivity or stereoselectivity.

Analyzing Frontier Molecular Orbitals (FMOs): The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile can be analyzed to predict the most likely sites of reaction.

For instance, in the Betti reaction, another method used to synthesize 8-hydroxyquinoline derivatives, computational modeling could be used to understand why certain starting materials lead to specific isomers over others. rsc.org By modeling the transition states for the formation of different products, chemists can rationalize and predict the outcomes of complex organic reactions, thereby optimizing synthetic strategies to favor the desired product.

Coordination Chemistry and Metal Chelation Properties of 1 8 Hydroxyquinolin 5 Yl Propan 1 One

Fundamental Principles of 8-Hydroxyquinoline (B1678124) Metal Chelation

8-Hydroxyquinoline (oxine) is a classic bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.orgnih.gov This forms a stable five-membered chelate ring. The fundamental principle of chelation involves the deprotonation of the hydroxyl group, allowing the phenolate (B1203915) oxygen and the pyridine (B92270) nitrogen to act as Lewis bases, donating electron pairs to a metal cation (a Lewis acid). nih.govscirp.org This interaction results in the formation of stable metal complexes. The general structure of 8-hydroxyquinoline facilitates the formation of complexes with a wide array of metal ions. nih.gov

The coordination number and geometry of the resulting metal complex are influenced by factors such as the size and charge of the metal ion, as well as the stoichiometry of the reaction. Common geometries observed for 8-hydroxyquinoline complexes include square planar and octahedral. scirp.orgscirp.org

Chelation Stoichiometry and Stability Constant Determination with Transition Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺, Ni²⁺, Co²⁺, Mn²⁺, Cd²⁺)

The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is frequently found to be 1:2 (metal:ligand), particularly with divalent metal ions. scirp.orgscirp.org This has been confirmed for various 8-hydroxyquinoline derivatives through methods like spectrophotometry. scirp.org

| Metal Ion | Formation Constant (pKf) |

|---|---|

| Fe³⁺ | 31.0 |

| Cu²⁺ | 22.5 |

| Zn²⁺ | 21.4 |

| Pb²⁺ | 21.2 |

Data for 5-acetyl-8-hydroxyquinoline, a close structural analog of 1-(8-hydroxyquinolin-5-yl)propan-1-one.

Structural Characterization of Metal Complexes (e.g., Square Planar, Octahedral Geometries)

The structural characterization of metal complexes of 8-hydroxyquinoline derivatives reveals common coordination geometries. For instance, Cu(II) complexes with 8-hydroxyquinoline often exhibit a square planar geometry. scirp.orgscirp.org In the case of other divalent ions like Co(II) and Ni(II), an octahedral geometry is frequently assumed, often involving the coordination of water molecules in the axial positions. scirp.orgscirp.org

For trivalent metal ions such as Fe(III) and Al(III), octahedral geometries are also typical. scispace.com The specific geometry is a function of the metal ion's preferred coordination number and the steric and electronic properties of the ligand. While crystal structures for complexes of this compound are not available, it is reasonable to infer that it would form similar square planar or octahedral complexes depending on the coordinated metal ion.

Impact of the C5-Propan-1-one Substituent on Chelation Affinity and Selectivity

The presence of a substituent at the C5 position of the 8-hydroxyquinoline ring can significantly influence its chelation properties. The propan-1-one group is an electron-withdrawing group. Such groups at the C5 or C7 position are known to affect the acidity of the ligand.

Studies on the analogous 5-acetyl-8-hydroxyquinoline show that the presence of the acetyl group, an electron-withdrawing substituent, increases the acidity of the ligand compared to the parent 8-hydroxyquinoline. This increased acidity is reflected in larger formation constants for its metal complexes. For instance, the pKf values for complexes of 5-acetyl-8-hydroxyquinoline with Fe³⁺, Cu²⁺, and Zn²⁺ are higher than those reported for the unsubstituted 8-hydroxyquinoline. This suggests that the C5-propan-1-one substituent in this compound would similarly enhance its chelation affinity for transition metal ions. Electron-withdrawing groups are also predicted to cause a blue-shift in the emission of the metal complexes. rroij.com

Spectroscopic Signatures of Metal Complex Formation (e.g., Fluorescence Enhancement, UV-Vis Shifts)

The formation of metal complexes with 8-hydroxyquinoline derivatives is accompanied by distinct changes in their spectroscopic properties.

Fluorescence Enhancement: 8-Hydroxyquinoline itself is weakly fluorescent. However, upon chelation with metal ions, a significant enhancement of fluorescence is often observed. scispace.comrroij.com This phenomenon is attributed to the increased rigidity of the molecule upon complexation, which reduces non-radiative decay pathways. rroij.com While specific data for this compound is not available, it is expected to exhibit this characteristic fluorescence enhancement upon forming complexes with transition metal ions. It has been noted that electron-withdrawing groups on the quinoline skeleton can lead to a blue-shift in the emission of the resulting metal complex. rroij.com

UV-Vis Shifts: The formation of metal complexes also leads to notable shifts in the UV-Vis absorption spectra. The UV-Vis spectra of 8-hydroxyquinoline and its derivatives typically show absorption bands corresponding to n→π* and π→π* transitions. scirp.org Upon complexation, these bands can shift to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. For instance, in studies of Co(II) and Ni(II) complexes with 8-hydroxyquinoline, the absorption maxima were observed at 371 nm and 366 nm, respectively. scirp.org The specific shift and changes in absorbance intensity upon complexation can be used to determine the stoichiometry of the complex. scirp.org

Biological Activities and Mechanistic Insights of 1 8 Hydroxyquinolin 5 Yl Propan 1 One in Vitro and Preclinical Models

In Vitro Antimicrobial Activities

The 8-hydroxyquinoline (B1678124) core structure is a well-established pharmacophore with broad-spectrum antimicrobial properties. researchgate.netresearchgate.net This activity is consistently attributed to the molecule's ability to chelate metal ions, which are essential for the survival and proliferation of microbial pathogens. tandfonline.comscirp.org

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

Derivatives of 8-hydroxyquinoline have demonstrated notable efficacy against a variety of both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial action is largely dependent on the nature and position of substituents on the quinoline (B57606) ring. Studies on various 5-substituted 8-hydroxyquinoline analogues have shown that modifications at this position can significantly influence the antibacterial spectrum and potency.

For instance, a study on novel heterocyclic derivatives of 8-hydroxyquinoline revealed remarkable antibacterial activity against Escherichia coli, Staphylococcus aureus, Vibrio parahaemolyticus, and Pseudomonas aeruginosa, in some cases superior to the standard antibiotic Penicillin G. nih.gov Structure-activity relationship (SAR) studies have indicated that electron-withdrawing substituents at the 5-position can enhance activity against certain bacterial strains. tandfonline.com

While specific data for 1-(8-Hydroxyquinolin-5-yl)propan-1-one is not available, the presence of the propan-1-one group at the 5-position suggests potential for antibacterial activity. The following table summarizes the antibacterial activity of some 5-substituted 8-hydroxyquinoline derivatives against representative bacterial strains, illustrating the general potential of this class of compounds.

Table 1: In Vitro Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity (e.g., MIC, Inhibition Zone) | Reference |

|---|---|---|---|

| 5-chloro-8-hydroxyquinoline (B194070) | Mycobacterium tuberculosis | MIC range: 0.062 to 0.25 µg/ml | nih.gov |

| 5-nitro-8-hydroxyquinoline | Mycobacterium bovis BCG | MIC: 1.9 µg/ml | nih.gov |

| Various 5-sulphonamido derivatives | Escherichia coli, Pseudomonas aeruginosa | Potent growth inhibition | nih.gov |

Antifungal Efficacy (e.g., against specific fungal strains)

The 8-hydroxyquinoline scaffold has also been extensively investigated for its antifungal properties against a range of pathogenic fungi, including various Candida species and dermatophytes. nih.govnih.gov The mechanism of antifungal action is also believed to involve metal ion chelation, disrupting essential fungal enzymes.

Research on 5-substituted 8-hydroxyquinoline derivatives has shown promising results. For example, novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives exhibited potent in vitro antifungal activity against several fungal pathogens, with some compounds showing minimum inhibitory concentrations (MICs) as low as ≤ 0.0313 μg/mL against clinically relevant species like Candida auris and Candida glabrata. nih.gov Another study highlighted a novel 8-hydroxyquinoline derivative, L14, which demonstrated potent and broad-spectrum antifungal activity and was found to be more effective than clioquinol (B1669181) in a murine model of Candida albicans infection. nih.gov

Given these findings, this compound, with its substitution at the 5-position, is a plausible candidate for possessing antifungal properties. The table below presents the antifungal activity of some related 8-hydroxyquinoline derivatives.

Table 2: In Vitro Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Fungal Strain | Activity (e.g., MIC) | Reference |

|---|---|---|---|

| 8-hydroxyquinolin-5-ylidene thiosemicarbazones | C. auris, C. glabrata, C. neoformans | MICs: ≤ 0.0313 μg/mL | nih.gov |

| 8-hydroxyquinoline derivative (L14) | Candida albicans | Potent in vitro and in vivo efficacy | nih.gov |

| 5-triazole 8-hydroxyquinoline derivative | Candida species, dermatophytes | MICs: 0.5 to 4 µg/mL | researchgate.net |

Antiviral Properties

The antiviral potential of 8-hydroxyquinoline derivatives is an emerging area of research. nih.gov Studies have explored the activity of this class of compounds against various viruses. For example, certain 5-sulphonamido-8-hydroxyquinoline derivatives have been shown to possess high antiviral activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV) in chicken embryo experiments. nih.gov The inhibitory concentrations (IC50) for some of these compounds were in the range of 3-4 μg per egg. nih.gov

Furthermore, the broader class of quinoline derivatives has been investigated for activity against other viruses, with some showing inhibition of dengue virus. nih.gov While direct evidence for the antiviral properties of this compound is not currently available, the existing research on related structures suggests that this is a viable area for future investigation.

Role of Metal Chelation in Antimicrobial Mechanisms

A central and well-documented mechanism for the antimicrobial activity of 8-hydroxyquinoline and its derivatives is their ability to chelate metal ions. tandfonline.comscirp.org Essential metal ions such as iron, copper, and zinc play crucial roles as cofactors for a multitude of microbial enzymes involved in critical cellular processes.

The proposed mechanism involves the 8-hydroxyquinoline molecule penetrating the microbial cell membrane. tandfonline.com Once inside, it can bind to and sequester intracellular metal ions, leading to the inhibition of metalloenzymes that are vital for microbial respiration, DNA replication, and other metabolic pathways. tandfonline.com This disruption of metal homeostasis ultimately leads to a bacteriostatic or bactericidal effect. The formation of a metal-8-hydroxyquinoline complex can also lead to the generation of reactive oxygen species (ROS), which can cause further cellular damage. The ability of this compound to act as a chelating agent, a characteristic feature of the 8-hydroxyquinoline scaffold, strongly suggests that its potential antimicrobial activities would also be mediated through this mechanism.

In Vitro Anticancer and Cytotoxic Activities

In addition to their antimicrobial properties, 8-hydroxyquinoline derivatives have garnered significant attention for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines. nih.govnih.gov

Cytotoxicity against Various Cancer Cell Lines

Numerous studies have reported the in vitro cytotoxicity of 8-hydroxyquinoline derivatives against a range of human cancer cell lines. The anticancer activity is often linked to the compound's ability to chelate metal ions and to induce apoptosis and other forms of cell death. nih.govresearchgate.net

For example, a study on Mannich bases of 8-hydroxyquinoline found that several derivatives exhibited substantial cytotoxic activity against leukemia cell lines in the National Cancer Institute's 60-cell line screen. nih.gov Another novel 8-hydroxyquinoline derivative was shown to induce breast cancer cell death through both paraptosis and apoptosis. researchgate.net The substitution pattern on the 8-hydroxyquinoline ring plays a crucial role in determining the cytotoxic potency and selectivity.

While specific cytotoxic data for this compound are not available, the general anticancer potential of the 8-hydroxyquinoline scaffold is well-established. The following table provides examples of the cytotoxic activity of some 8-hydroxyquinoline derivatives against various cancer cell lines.

Table 3: In Vitro Cytotoxicity of Selected 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (e.g., IC50, GI50) | Reference |

|---|---|---|---|

| 7-pyrrolidinomethyl-8-hydroxyquinoline | Leukemia | Log GI50: -4.81 M | nih.gov |

| 7-morpholinomethyl-8-hydroxyquinoline | Leukemia | Log GI50: -5.09 M | nih.gov |

| 7-diethylaminomethyl-8-hydroxyquinoline | Leukemia | Log GI50: -5.35 M | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | MTS50: 6.25±0.034 μg/mL | nih.gov |

| 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline | MCF7, MDA-MB-231 (Breast cancer) | Induces paraptosis and apoptosis | researchgate.net |

Inhibition of Key Cancer-Related Enzymes (e.g., NQO1)

The therapeutic potential of quinoline derivatives in oncology is an active area of research. One key area of investigation is their ability to inhibit NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many human cancers. While direct studies on this compound are not extensively documented in publicly available research, the broader class of quinoline-5,8-diones has been identified as a source of NQO1 inhibitors. nih.govmtroyal.ca For instance, certain amino-quinoline-5,8-dione derivatives have demonstrated competitive NQO1 inhibitory effects. mtroyal.ca

Furthermore, the structurally related 8-hydroxyquinoline (8-HQ) and its derivative clioquinol have been shown to interact with NQO1. nih.gov In vitro studies have demonstrated that NQO1 can protect against the cytotoxicity induced by clioquinol. nih.gov This suggests a complex relationship where NQO1 activity can be modulated by 8-hydroxyquinoline scaffolds. Although these findings point to the potential of the 8-hydroxyquinoline framework to interact with NQO1, further research is required to specifically elucidate the NQO1 inhibitory activity of this compound.

Neuroprotective Potential and Modulation of Neurological Pathways

The 8-hydroxyquinoline core structure is a key pharmacophore in the design of multifunctional agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.netdrugbank.comnih.govdovepress.com The neuroprotective effects of this class of compounds are attributed to a combination of activities, including the inhibition of key enzymes, prevention of protein aggregation, and chelation of metal ions. researchgate.netnih.govnih.gov

Inhibition of β-Amyloid Aggregation

Cholinesterase (AChE, BuChE) and Monoamine Oxidase (MAO-B) Inhibition

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for Alzheimer's disease. researchgate.netnih.govnih.govnih.govmdpi.com Similarly, the inhibition of monoamine oxidase B (MAO-B) is a key approach in the management of Parkinson's disease. researchgate.netresearchgate.netnih.govnih.gov The 8-hydroxyquinoline scaffold has been incorporated into the design of inhibitors for both classes of enzymes.

Studies on various 8-hydroxyquinoline derivatives have reported a range of inhibitory activities against these enzymes. The following table summarizes the IC50 values for some representative 8-hydroxyquinoline derivatives, illustrating the potential of this chemical class. It is important to note that these values are for related compounds and not for this compound itself.

| Compound Class | Target Enzyme | IC50 (µM) |

| 8-Hydroxyquinoline-coumarin hybrids | AChE | 8.80 - 26.50 nih.gov |

| 8-Hydroxyquinoline-coumarin hybrids | BuChE | 8.80 - 26.50 nih.gov |

| 5-Phenoxy 8-aminoquinoline (B160924) analogs | MAO-B | Selectivity for MAO-B noted nih.gov |

Metal Chelation in Neurodegenerative Disease Models

A critical feature of 8-hydroxyquinoline and its derivatives is their potent ability to chelate metal ions, such as copper, zinc, and iron. researchgate.netdrugbank.comnih.govdovepress.comnih.gov The dysregulation of these biometals is implicated in the pathogenesis of neurodegenerative diseases, contributing to oxidative stress and promoting Aβ aggregation. researchgate.netnih.gov By binding to these metal ions, 8-hydroxyquinoline-based compounds can modulate their neurotoxic effects. researchgate.netnih.gov This metal chelating property is considered a key mechanism behind the neuroprotective effects observed for this class of compounds in various preclinical models. researchgate.netnih.gov The specific metal binding properties of this compound would be a crucial factor in determining its potential neuroprotective activity.

Other Investigated Biological Activities (e.g., Enzyme Inhibition beyond specific targets)

The versatile 8-hydroxyquinoline scaffold has been explored for its inhibitory activity against a variety of other enzymes beyond those directly related to neurodegeneration. For example, certain derivatives of N-(8-hydroxyquinolin-5-yl)alkylamide have been screened as potential inhibitors of matrix metalloproteinases MMP-2 and MMP-9, with IC50 values in the low millimolar range. mdpi.com Additionally, the 8-hydroxyquinoline core has been identified as a promising scaffold for the development of inhibitors against botulinum neurotoxin. mdpi.com These findings highlight the broad biological potential of the 8-hydroxyquinoline chemical class and suggest that this compound could exhibit a range of biological activities worthy of further investigation.

Mechanistic Investigations at the Molecular Level

The molecular mechanisms underpinning the biological activities of 8-hydroxyquinoline (8-HQ) derivatives are a subject of considerable scientific inquiry. While direct studies on this compound are limited, a wealth of information on structurally related 8-HQ compounds provides a strong basis for understanding its potential molecular interactions and effects on cellular pathways. The biological profile of 8-HQ derivatives is often intrinsically linked to their ability to chelate metal ions, a property that can be finely tuned by the nature and position of substituents on the quinoline ring system. nih.gov

The 8-hydroxyquinoline scaffold is a well-established chelator of various metal ions, and this property is central to its biological activity. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a bidentate chelation site for metal ions such as iron, copper, and zinc. This metal-binding ability allows 8-HQ derivatives to interact with and potentially inhibit metalloenzymes, which are critical for numerous physiological and pathological processes. For instance, matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in cancer cell invasion and metastasis, are known targets for some 8-HQ derivatives. nih.gov

In the case of this compound, the propan-1-one group at the 5-position, being an electron-withdrawing acyl group, can influence the electronic properties of the quinoline ring and its metal-chelating ability. Furthermore, the carbonyl oxygen of the propan-1-one moiety could potentially act as a hydrogen bond acceptor, forming additional interactions with the target protein and thereby influencing the binding affinity and specificity.

Table 1: Potential Molecular Targets of 8-Hydroxyquinoline Derivatives

| Target Class | Specific Examples | Potential Role of this compound |

| Metalloenzymes | Matrix Metalloproteinases (MMPs), Ribonucleotide Reductase | Inhibition through chelation of essential metal cofactors. |

| Kinases | Not extensively studied for this specific derivative | Potential for inhibition depending on active site interactions. |

| DNA/RNA | Intercalation or groove binding | The planar quinoline ring may allow for intercalation. |

In vitro studies on various 8-hydroxyquinoline derivatives have demonstrated their ability to modulate a range of cellular pathways, leading to diverse biological outcomes such as anticancer and antifungal effects.

In the context of anticancer activity , 8-HQ derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often linked to their ability to generate reactive oxygen species (ROS), which cause cellular damage and trigger apoptotic pathways. The chelation of intracellular metal ions can disrupt the cellular redox balance, leading to increased oxidative stress. Furthermore, some 8-HQ derivatives have been reported to inhibit the proteasome, a cellular machinery responsible for degrading unwanted proteins. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, ultimately triggering cell death. While not specifically demonstrated for this compound, the presence of the electron-withdrawing propan-1-one group could potentially enhance its pro-oxidant and proteasome-inhibitory activities.

The biological activity of 8-hydroxyquinoline derivatives is highly dependent on the nature and position of the substituents on the quinoline ring. Structure-activity relationship (SAR) studies have provided valuable insights into how these modifications influence efficacy and selectivity.

In the context of anticancer activity , studies on other 5-substituted 8-hydroxyquinolines have shown that electron-withdrawing substituents can lead to improved cytotoxicity against cancer cell lines. researchgate.net This is thought to be due to an enhancement of the compound's ability to generate ROS or to inhibit key cellular targets.

Table 2: Structure-Activity Relationship of 5-Substituted 8-Hydroxyquinoline Derivatives (General Trends)

| 5-Substituent | Electronic Effect | General Impact on Anticancer Activity | General Impact on Antifungal Activity |

| Hydrogen | Neutral | Baseline activity | Baseline activity |

| Halogen (e.g., -Cl) | Electron-withdrawing | Often increased activity | Activity depends on the specific halogen and pathogen |

| Nitro (-NO2) | Strongly electron-withdrawing | Generally increased cytotoxicity | Potent activity reported |

| Acyl (e.g., -C(O)CH2CH3) | Electron-withdrawing | Potentially enhanced activity | Activity likely dependent on lipophilicity |

| Alkyl (-CH3, -C2H5) | Electron-donating | Variable effects | Can increase lipophilicity and activity |

It is important to note that while these general SAR trends provide a valuable framework, the precise biological activity of this compound would need to be confirmed through direct experimental evaluation.

Advanced Material and Analytical Applications of 1 8 Hydroxyquinolin 5 Yl Propan 1 One and Its Complexes

Development of Fluorescent Chemosensors for Metal Ions

1-(8-Hydroxyquinolin-5-yl)propan-1-one, as a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), is part of a class of compounds extensively studied for their application as fluorescent chemosensors for metal ions. nih.govresearchgate.net The parent molecule, 8-HQ, is a well-established fluorophore and a powerful chelating agent for a variety of metal ions. nih.govrroij.com Its derivatives are designed to leverage these properties for the sensitive and selective detection of cations. researchgate.net

The sensing mechanism of 8-HQ based chemosensors is often rooted in the phenomenon of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In the unbound state, the fluorescence of the 8-HQ moiety can be quenched. Upon chelation with a metal ion, the electronic properties of the molecule are altered, leading to a significant enhancement of fluorescence intensity. core.ac.uk This "turn-on" fluorescence response allows for the detection and quantification of specific metal ions. For instance, 8-hydroxyquinoline benzoates have been developed as highly sensitive fluorescent chemosensors for transition metal ions like Hg²⁺ and Cu²⁺, where fluorescence enhancement is attributed to the suppression of radiationless transitions upon metal binding. core.ac.uk

Derivatives of 8-HQ are synthesized to fine-tune the selectivity and sensitivity towards specific metal ions. By modifying the substituents on the quinoline (B57606) ring, researchers can modulate the binding affinity and the photophysical response of the chemosensor. This has led to the development of sensors for a wide array of metal ions, including but not limited to Al³⁺, Zn²⁺, Fe³⁺, Cu²⁺, Hg²⁺, and Cd²⁺. nih.govresearchgate.net The formation of a stable five-membered chelate ring between the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group is crucial for this coordination. nih.gov

The table below summarizes the fluorescence response of some 8-hydroxyquinoline derivatives upon complexation with various metal ions.

| Derivative Type | Target Metal Ion(s) | Observed Fluorescence Change | Reference |

| 8-Hydroxyquinoline Benzoates | Hg²⁺, Cu²⁺ | Prominent fluorescence enhancement | core.ac.uk |

| 1,8-Naphthalimide-8-Hydroxyquinoline Conjugate | Hg²⁺, Zn²⁺ | Fluorescence quenching or enhancement depending on the metal | sci-hub.se |

| General 8-HQ Derivatives | Al³⁺, Zn²⁺ | Significant fluorescence enhancement | rroij.com |

| ESIPT-Active 8-HQ Derivative | Zn²⁺ | Orange fluorescence turn-on | nih.gov |

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Complexes of 8-hydroxyquinoline and its derivatives are cornerstone materials in the field of organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The metal complex tris(8-hydroxyquinolinato)aluminum (Alq₃) is one of the most well-known and widely used materials in OLEDs, serving as an excellent electron transporter and a highly efficient green-yellow light emitter. core.ac.ukresearchgate.net The stability, electron-transporting capability, and strong fluorescence of these metal complexes make them ideal for use in the emissive layer of OLED devices. researchgate.net

The introduction of different substituents on the 8-hydroxyquinoline ring, such as in this compound, allows for the tuning of the electronic and optical properties of the resulting metal complexes. These modifications can alter the emission color, improve thermal stability, and enhance the quantum efficiency of the OLED. The versatility of 8-HQ derivatives has led to their application in creating a wide range of emissive materials for OLEDs. researchgate.net

One-dimensional (1D) nanomaterials based on 8-hydroxyquinoline metal complexes have also been synthesized and investigated for their unique optoelectronic properties. researchgate.net These nanostructures, such as nanowires and nanobelts, exhibit properties distinct from their bulk counterparts and are promising candidates for next-generation optoelectronic devices. For example, tris-(8-hydroxyquinoline) gallium (GaQ₃) has been noted for its excellent thermal stability and higher electroluminescence yield compared to Alq₃. researchgate.net

The table below highlights key properties of 8-hydroxyquinoline metal complexes relevant to their use in OLEDs.

| Metal Complex | Role in OLED | Key Properties | Reference |

| Tris(8-hydroxyquinolinato)aluminum (Alq₃) | Emissive Layer, Electron Transport Layer | Strong green-yellow emission, good electron mobility, high stability | core.ac.ukresearchgate.net |

| Tris(8-hydroxyquinolinato)gallium (GaQ₃) | Emissive Layer | Excellent thermal stability, high electroluminescence yield | researchgate.net |

| Substituted 8-HQ Complexes | Emissive Layer | Tunable emission color, improved quantum efficiency | researchgate.net |

Use as Analytical Reagents in Gravimetric Analysis and Metal Extraction

The strong chelating ability of 8-hydroxyquinoline and its derivatives has made them invaluable reagents in analytical chemistry for the separation and quantitative determination of metal ions through gravimetric analysis and solvent extraction. rroij.comnist.gov The formation of stable, insoluble metal complexes with a wide range of metal ions allows for their precipitation from solution. rroij.com

In gravimetric analysis, a solution of an 8-hydroxyquinoline derivative is added to a sample containing metal ions under controlled pH conditions. This results in the formation of a precipitate of the metal-oxine complex, which can then be filtered, dried, and weighed. nist.gov The stoichiometry of the complex is well-defined, allowing for the accurate calculation of the amount of metal present in the original sample. For example, 8-hydroxyquinoline is used for the quantitative precipitation of aluminum from an acetic acid solution buffered with ammonium (B1175870) acetate (B1210297). nist.gov It is also effective for separating aluminum from beryllium and magnesium. nist.gov

Solvent extraction is another powerful application of these compounds. rroij.com Substituted 8-hydroxyquinolines are used as extractants in hydrometallurgical processes to selectively remove specific metal ions from aqueous solutions into an organic phase. google.com The lipophilic nature of the substituted 8-hydroxyquinoline ligand facilitates the transfer of the metal complex into the organic solvent. The efficiency and selectivity of the extraction can be controlled by adjusting the pH of the aqueous phase and the concentration of the extractant. google.com

The table below lists some metals that can be analyzed or extracted using 8-hydroxyquinoline.

| Metal Ion | Analytical Method | Key Conditions | Reference |

| Aluminum (Al³⁺) | Gravimetric Analysis | pH 4.2 - 9.8, acetic acid/ammonium acetate buffer | nist.gov |

| Beryllium (Be²⁺) | Separation from Al | Precipitation of Al in acid solution | nist.gov |

| Magnesium (Mg²⁺) | Separation from Al | Precipitation of Al in acid solution | nist.gov |

| Gallium (Ga³⁺) | Solvent Extraction | Alkaline medium (pH > 13) | google.com |

| Various Transition Metals | Gravimetric Analysis / Extraction | Controlled pH | rroij.com |

Role in Corrosion Inhibition Studies

Derivatives of 8-hydroxyquinoline, including structures analogous to this compound, have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. mdpi.comnajah.edudntb.gov.ua The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. najah.edumdpi.com

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (coordination bonds between the heteroatoms of the inhibitor and the metal atoms). mdpi.com The 8-hydroxyquinoline moiety is rich in electron-donating groups, including the nitrogen and oxygen heteroatoms and the aromatic quinoline ring system. These features facilitate strong adsorption onto the metal surface. najah.edu

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.commdpi.com The presence of these inhibitors increases the polarization resistance and decreases the corrosion current density. mdpi.com The effectiveness of the inhibition is typically dependent on the concentration of the inhibitor, with higher concentrations leading to greater surface coverage and improved protection. najah.eduresearchgate.net

The table below summarizes research findings on the corrosion inhibition properties of 8-hydroxyquinoline derivatives.

| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Inhibition Type | Reference |

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | Mild Steel | 1 M HCl | 96 at 5 × 10⁻³ M | Mixed-Type | mdpi.com |

| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) | Mild Steel | 1 M HCl | 96 at 10⁻³ M | Mixed-Type | najah.edu |

| 8-hydroxyquinoline (8HQ) | AZ91D Alloy | 3.5 wt.% NaCl | 93.23 | Mixed-Type (mainly anodic) | mdpi.com |

| 5-N,N-dimethylaminomethyl-8-hydroxyquinoline (DMHQ) | Carbon Steel | 1 M HCl | 92.8 | Mixed-Type | researchgate.net |

Integration into Electrospun Materials for Research Purposes

In recent years, there has been growing interest in incorporating 8-hydroxyquinoline and its derivatives into electrospun fibrous materials for a variety of research applications, particularly in the biomedical field. nih.gov Electrospinning is a versatile technique that allows for the fabrication of nanofibrous mats with a high surface-area-to-volume ratio, which are ideal for applications such as drug delivery and wound healing. mdpi.com

Derivatives like 5-amino-8-hydroxyquinoline (5A8Q) and 5-nitro-8-hydroxyquinoline (5N) have been successfully loaded into fibrous mats made from polymers such as poly(vinyl alcohol) (PVA), carboxymethyl cellulose (B213188) (CMC), and cellulose acetate (CA). nih.govmdpi.com These materials can also be used to form metal complexes within the fiber matrix, for example, with Cu²⁺ and Fe³⁺ ions. mdpi.com

The resulting fibrous materials have been shown to exhibit a range of biological properties, including antibacterial, antifungal, and anticancer activities. nih.govmdpi.comnih.gov The high surface area of the electrospun mats facilitates the controlled release of the active 8-hydroxyquinoline compound or its metal complex. mdpi.com Research has demonstrated that these materials can be effective against bacteria like S. aureus and E. coli, fungi such as C. albicans, and have shown cytotoxicity towards cancer cell lines like HeLa and MCF-7. nih.govmdpi.comnih.gov These properties make them promising candidates for the development of advanced wound dressings and local cancer therapy systems. nih.govmdpi.com

The table below provides examples of 8-hydroxyquinoline derivatives integrated into electrospun materials and their studied applications.

| 8-HQ Derivative | Polymer Matrix | Application Studied | Key Findings | Reference |

| 5-amino-8-hydroxyquinoline (5A8Q) and its Cu²⁺/Fe³⁺ complexes | Poly(vinyl alcohol) (PVA) / Carboxymethyl cellulose (CMC) | Antibacterial, Antifungal, Anticancer | Good efficacy against S. aureus, E. coli, C. albicans; significant decrease in HeLa and MCF-7 cancer cell viability. | mdpi.comnih.gov |

| 5-nitro-8-hydroxyquinoline (5N) | Cellulose Acetate (CA) / Polyvinylpyrrolidone (PVP) / PVA | Antioxidant, Antimicrobial, Anticancer | Strong antibacterial and antifungal activity; possessed anticancer efficacy with lower toxicity to normal cells. | nih.gov |

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 1-(8-Hydroxyquinolin-5-yl)propan-1-one

The current academic understanding of this compound is limited, with specific research into its unique properties and applications being scarce. The bulk of available knowledge is extrapolated from the extensive research on its parent molecule, 8-hydroxyquinoline (B1678124) (8-HQ), and its various derivatives. 8-HQ is a versatile bicyclic compound composed of a pyridine (B92270) ring fused to a phenol ring. nih.govresearchgate.net This structure, particularly the proximity of the hydroxyl group to the nitrogen atom, makes 8-hydroxyquinolines potent monoprotic bidentate chelating agents. nih.gov They form stable complexes with a wide range of metal ions, a property that underpins many of their biological and chemical applications. nih.govresearchgate.net

Derivatives of 8-HQ are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects. nih.govresearchgate.netnih.gov These activities are often linked to their ability to chelate metal ions, which can disrupt essential biological processes in pathogens or cancer cells. nih.gov Furthermore, 8-HQ derivatives are widely used as fluorescent chemosensors for metal ion detection and as electron carriers in organic light-emitting diodes (OLEDs). rroij.comscispace.com It is therefore hypothesized that this compound, as a derivative, likely shares these fundamental characteristics of metal chelation and potential biological activity, although the specific influence of the propan-1-one substituent at the C5 position has not been thoroughly investigated.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap concerning this compound is the lack of specific empirical data. Its synthesis, spectroscopic characterization, and physicochemical properties are not well-documented in publicly accessible literature. Consequently, its potential biological activities and applications remain largely theoretical.

Unexplored Research Avenues:

Systematic Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound in high yield and purity, followed by comprehensive characterization using modern analytical techniques (NMR, MS, IR, UV-Vis).

Biological Screening: A thorough investigation of its antimicrobial, antifungal, and anticancer activities against a broad range of cell lines and pathogens. researchgate.netnih.gov

Metal Ion Chelation Studies: Quantitative analysis of its binding affinities and specificities for various biologically and environmentally important metal ions. nih.gov

Neuroprotective Potential: Evaluation of its potential as an iron chelator or antioxidant in models of neurodegenerative diseases like Alzheimer's. nih.gov

Computational Modeling: In-silico studies to predict its structure-activity relationships, binding modes with biological targets, and potential toxicities.

Potential for Further Elucidation of Mechanism of Action

The mechanism of action for 8-hydroxyquinoline derivatives is multifaceted and often depends on their metal-chelating ability. nih.gov For this compound, future research could elucidate its specific mechanisms. It is known that the antimicrobial and anticancer effects of some 8-HQ derivatives are related to their ability to bind with copper and zinc ions, which can lead to the inhibition of proteasomes or angiogenesis. nih.gov For instance, the derivative Clioquinol (B1669181) acts as a copper ionophore and iron chelator to exert its effects. monash.edunih.gov

Further studies should aim to determine if this compound acts similarly. Key research questions would include identifying the specific metal ions it interacts with in a biological context and determining how this chelation affects cellular pathways. Investigating its ability to generate reactive oxygen species (ROS) upon metal binding, a common mechanism for cytotoxicity in cancer cells, would be a critical step. mdpi.com

Opportunities for Rational Design of Novel 8-Hydroxyquinoline Derivatives with Targeted Properties

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for developing new therapeutic agents. nih.gov The propan-1-one group on this compound offers a reactive site for further chemical modification. This opens up significant opportunities for the rational design of novel derivatives with enhanced or targeted properties.

Potential Design Strategies:

Hybrid Molecules: Synthesizing hybrid compounds by linking this compound with other known pharmacophores to create multi-target drugs. For example, hybridization with ciprofloxacin has been shown to enhance antibacterial activity. nih.gov

Prodrug Development: Modifying the structure to improve bioavailability, reduce toxicity, or achieve targeted release at a specific site, such as a tumor microenvironment.

Varying Substituents: Systematically altering the length or nature of the alkyl chain or introducing other functional groups to the quinoline (B57606) ring to optimize structure-activity relationships for a specific biological target. mdpi.com

Table 1: Potential Research Directions for this compound

| Research Area | Specific Focus | Rationale |

| Medicinal Chemistry | Synthesis of novel derivatives by modifying the propan-1-one group. | To enhance biological activity, selectivity, and pharmacokinetic properties. |

| Pharmacology | In-vitro and in-vivo screening for anticancer and antimicrobial effects. | To identify potential therapeutic applications based on the known activities of the 8-HQ scaffold. nih.govnih.gov |

| Biophysical Chemistry | Study of metal ion coordination and its effect on redox properties. | To understand the fundamental mechanism of action, which is likely metal-dependent. nih.gov |

| Materials Science | Investigation of its utility in OLEDs and fluorescent sensors. | To explore applications based on the photophysical properties common to 8-HQ derivatives. researchgate.netrroij.com |

Prospects for Advanced Materials Science and Analytical Chemistry Applications

Beyond medicine, 8-hydroxyquinoline derivatives have significant applications in materials science and analytical chemistry. rroij.comscispace.com Their ability to form stable, often fluorescent, complexes with metal ions makes them excellent candidates for chemosensors. rroij.com The aluminum complex of 8-HQ, Alq3, is a classic example of an emissive material used in OLEDs. scispace.com

Future research could explore the potential of this compound and its metal complexes in these areas. The propan-1-one substituent could modulate the electronic properties of the quinoline ring, potentially leading to new materials with unique photophysical characteristics, such as altered emission wavelengths or improved quantum yields. In analytical chemistry, it could be developed as a selective reagent for the photometric or gravimetric analysis of specific metal ions. scispace.comiaea.org

Methodological Advancements for Comprehensive Characterization and Study

A comprehensive study of this compound will require a combination of advanced analytical and computational methods.

Spectroscopic and Spectrometric Techniques: Advanced NMR techniques (e.g., HSQC, HMBC) will be essential for unambiguous structure elucidation of new derivatives. mdpi.com High-resolution mass spectrometry will confirm molecular formulas.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict molecular geometry, electronic structure, and spectroscopic properties, providing insights that complement experimental data. dntb.gov.ua Molecular docking simulations can predict binding interactions with biological targets, guiding rational drug design. dntb.gov.ua

High-Throughput Screening: Employing high-throughput screening methods would accelerate the evaluation of the biological activities of a library of derivatives derived from this compound.

Advanced Imaging: If developed as a fluorescent probe, advanced microscopy techniques could be used to visualize its uptake and distribution within cells, providing spatial information about its mechanism of action.

By leveraging these advanced methodologies, researchers can overcome the current knowledge gaps and fully explore the scientific potential of this specific 8-hydroxyquinoline derivative.

Q & A

Q. What are the standard synthetic protocols for 1-(8-Hydroxyquinolin-5-yl)propan-1-one, and how are structural confirmations performed?

The compound is synthesized via condensation reactions involving 5-formyl-8-hydroxyquinoline and aryl ketones under acidic or basic conditions. Key steps include refluxing in ethanol with catalytic NaOH, followed by purification via column chromatography. Structural confirmation relies on IR and NMR spectroscopy:

Q. How do intermolecular vs. intramolecular hydrogen bonds influence the spectroscopic characterization of this compound?

The IR spectrum shows dual hydrogen bonding:

- Intermolecular : Broad band at ~3180 cm⁻¹ (OH stretching).

- Intramolecular : Sharp band at ~3400 cm⁻¹ (hydrogen bonding between quinoline-OH and carbonyl oxygen). These features must be carefully deconvoluted to avoid misinterpretation, particularly in polar solvents like DMSO .

Q. What are the critical safety protocols for handling 8-hydroxyquinoline derivatives in laboratory settings?

- Prohibit food/drink storage in labs; enforce PPE (gloves, lab coats).

- Use fume hoods for reactions involving volatile solvents (e.g., CHCl₃).

- Emergency measures: Locate eyewash stations and fire extinguishers; avoid storing bulk reagents .

Advanced Research Questions

Q. How can conflicting NMR/IR data on tautomeric forms of this compound be resolved?

Contradictions arise from keto-enol tautomerism and solvent-dependent hydrogen bonding. Methodological solutions:

- Variable-temperature NMR : Monitor proton shifts to identify tautomeric equilibria.

- X-ray crystallography : Use SHELXL for precise determination of bond lengths and angles (e.g., O–H···O=C distances < 2.5 Å confirm intramolecular H-bonding) .

Q. What strategies optimize the Friedländer synthesis of quinoline-propanone hybrids to improve yield and purity?

Q. How does the propanone moiety influence the compound’s reactivity in metal-chelation studies?

The carbonyl group acts as a secondary binding site alongside the quinoline-N and phenolic-OH. Experimental design tips:

- UV-Vis titration : Monitor λ shifts (e.g., 250 → 290 nm) upon addition of Cu²⁺/Fe³⁺.

- DFT calculations : Model charge transfer between the metal and ligand orbitals .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- HPLC-MS : Detect side products (e.g., dimerized quinoline derivatives) using C18 columns and 0.1% TFA/acetonitrile gradients.

- Limit of detection (LOD) : Optimize to < 0.01% for pharmaceutical-grade purity .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.